O-Phenyl chlorothioformate O-Phenyl chlorothioformate
Brand Name: Vulcanchem
CAS No.: 1005-56-7
VCID: VC21117337
InChI: InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H
SMILES: C1=CC=C(C=C1)OC(=S)Cl
Molecular Formula: C7H5ClOS
Molecular Weight: 172.63 g/mol

O-Phenyl chlorothioformate

CAS No.: 1005-56-7

Cat. No.: VC21117337

Molecular Formula: C7H5ClOS

Molecular Weight: 172.63 g/mol

* For research use only. Not for human or veterinary use.

O-Phenyl chlorothioformate - 1005-56-7

Specification

CAS No. 1005-56-7
Molecular Formula C7H5ClOS
Molecular Weight 172.63 g/mol
IUPAC Name O-phenyl chloromethanethioate
Standard InChI InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H
Standard InChI Key KOSYAAIZOGNATQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(=S)Cl
Canonical SMILES C1=CC=C(C=C1)OC(=S)Cl

Introduction

Chemical Identity and Structural Properties

O-Phenyl chlorothioformate (CAS: 1005-56-7) is characterized by a molecular formula of C₇H₅ClOS and a molecular weight of 172.63 g/mol . It features a phenyl group attached to a thioformate moiety, where one oxygen atom in the traditional chloroformate structure is replaced by sulfur. This compound is also known by several alternative names including phenyl chlorothionoformate, O-phenyl carbonochloridothioate, phenyl thioxochloroformate, and phenoxythiocarbonyl chloride .

The molecular structure exhibits a syn conformation where the halogen atom is positioned trans relative to the aryl group . This structural arrangement significantly influences its reactivity profile and has been confirmed through various spectroscopic analyses .

Table 1: Physical and Chemical Properties of O-Phenyl Chlorothioformate

PropertyValue
CAS Number1005-56-7
Molecular FormulaC₇H₅ClOS
Molecular Weight172.63 g/mol
Physical State (20°C)Liquid
AppearanceLight yellow to amber to dark green clear liquid
Melting Point51°C
Boiling Point81-83°C at 6 mmHg
Density1.248 g/mL at 25°C
Refractive Index1.58
Flash Point81°C (179°F)
SolubilitySoluble in chloroform and ethyl acetate; decomposes in water

Chemical Reactivity and Mechanistic Insights

The reactivity profile of O-Phenyl chlorothioformate is characterized by a dual mechanistic pathway that depends significantly on the reaction environment. Extensive research into its solvolytic behavior has revealed important insights regarding how this compound interacts with various solvents .

Solvolysis Mechanisms

Solvolysis studies have demonstrated that O-Phenyl chlorothioformate can react through two distinct mechanisms:

  • Addition-Elimination (A-E) Pathway: Predominant in solvents with high nucleophilicity but lower ionizing power, such as ethanol-water mixtures .

  • Ionization Pathway: Becomes dominant in highly ionizing solvents, particularly those rich in fluoroalcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) .

The mechanistic switch between these pathways is governed by the solvent's nucleophilicity and ionizing capacity, with nucleophilic solvents favoring the addition-elimination mechanism and strongly ionizing solvents promoting the ionization route .

Comparative Reactivity

Studies comparing the reactivity of O-Phenyl chlorothioformate with related compounds provide valuable insights into the effects of sulfur substitution on chemical behavior. Notably, phenyl chloroformate reacts approximately 19.4 times faster than its thio counterpart in comparable conditions, indicating that replacing oxygen with sulfur significantly decreases the reactivity in addition-elimination pathways .

Table 2: Comparative Reactivity of O-Phenyl Chlorothioformate and Related Compounds

CompoundReaction MechanismRelative ReactivitySolvent Influence
O-Phenyl ChlorothioformateDual mechanism: addition-elimination and ionizationIntermediateMechanism depends on solvent properties
Phenyl ChloroformatePredominantly addition-eliminationMore reactive (19.4× faster)Consistent mechanism across most solvents
Phenyl ChlorodithioformatePredominantly ionizationLess reactiveShows stronger nucleophilic solvation effects

This differential reactivity stems from the sulfur atom's ability to stabilize carboxylium ions through resonance, which promotes ionization pathways in polar solvents . The electron-rich thioformate moiety also affects the compound's interaction with nucleophiles, leading to distinctive reaction profiles that can be leveraged in organic synthesis .

Applications in Synthetic Chemistry

O-Phenyl chlorothioformate serves as a versatile reagent in numerous synthetic applications, particularly in processes requiring thionocarbonylation or selective deoxygenation .

Nucleoside Chemistry

One of the most significant applications of O-Phenyl chlorothioformate is in nucleoside chemistry, where it facilitates:

  • Thionocarbonylation of unprotected thymine nucleosides to form phenoxythiocarbonyl esters .

  • Conversion of ribonucleosides to deoxyribonucleosides through subsequent reduction with tributyltin hydride .

These transformations are crucial in the synthesis of modified nucleosides with potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Peptide and Natural Product Synthesis

The compound has demonstrated considerable utility in:

  • Synthesis of peptide α-thioesters containing various C-terminal amino acids, which serve as important intermediates in peptide chemistry .

  • Stereodirected synthesis of optically active natural products, including (-)-mintlactone .

  • Production of scyllo-inositol derivatives, which have applications in biological research .

Enzyme Inhibition Studies

Research has indicated that compounds derived from O-Phenyl chlorothioformate can inhibit thymidine monophosphate kinase in Mycobacterium tuberculosis, suggesting potential applications in antimicrobial drug development.

Table 3: Synthetic Applications of O-Phenyl Chlorothioformate

Application CategorySpecific ExamplesSignificance
Nucleoside ModificationsThionocarbonylation of thymine nucleosides; Deoxygenation of ribonucleosidesCritical for antiviral drug development and DNA analogs
Peptide ChemistrySynthesis of peptide α-thioesters with various C-terminal amino acidsEnables advanced peptide coupling strategies
Natural Product SynthesisProduction of (-)-mintlactone; Synthesis of scyllo-inositol derivativesFacilitates stereoselective construction of complex molecules
Medicinal ChemistryDevelopment of enzyme inhibitors targeting bacterial thymidine monophosphate kinasePotential antimicrobial applications

Analytical Methods and Characterization

Spectroscopic Identification

O-Phenyl chlorothioformate can be characterized using several analytical techniques:

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for C=S and C-O stretching vibrations .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR displays signals for aromatic protons, while ¹³C NMR reveals the characteristic carbonyl carbon and aromatic carbon resonances.

  • Mass Spectrometry: Provides molecular ion peaks and fragmentation patterns that confirm the structural identity.

Recent Research Developments

Recent investigations into O-Phenyl chlorothioformate have focused on understanding its reaction mechanisms in various solvent systems. Particularly noteworthy are studies examining the influence of solvent nucleophilicity and ionizing power on reaction pathways .

Research by Lee and others has confirmed the stable syn conformation of the molecule, where the C=S is positioned syn with respect to the phenyl group . This conformational preference influences its reactivity patterns and has implications for its applications in stereoselective syntheses .

Additionally, comparative studies with related compounds such as 4-fluorophenyl chlorothionoformate have provided insights into how substituents on the aromatic ring affect solvolytic behavior and mechanistic pathways . These findings contribute to a more nuanced understanding of the structure-reactivity relationships in this class of compounds.

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